Veliparib dihydrochloride
Overview
Description
Veliparib dihydrochloride is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2. It is a small molecule that has been investigated for its potential use in cancer therapy, particularly in enhancing the efficacy of chemotherapy and radiation therapy by inhibiting DNA repair mechanisms in cancer cells .
Mechanism of Action
Target of Action
Veliparib dihydrochloride, also known as ABT-888, primarily targets Poly [ADP-ribose] polymerase 1 (PARP1) and Poly [ADP-ribose] polymerase 2 (PARP2) . These enzymes play a crucial role in the repair of DNA damage, particularly single-strand breaks .
Mode of Action
Veliparib acts as a potent inhibitor of PARP1 and PARP2 . It binds to these enzymes and inhibits their catalytic activity, thereby preventing the repair of single-strand breaks (SSBs) in the DNA . This inhibition leads to the accumulation of SSBs
Biochemical Analysis
Biochemical Properties
Veliparib dihydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of PARP-1 and PARP-2 enzymes. These enzymes are involved in the repair of single-strand breaks in DNA through the base excision repair pathway. By inhibiting PARP-1 and PARP-2, this compound prevents the repair of DNA damage, leading to the accumulation of DNA strand breaks and ultimately cell death. This compound interacts with various biomolecules, including DNA, PARP enzymes, and other proteins involved in DNA repair .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it enhances the cytotoxic effects of DNA-damaging agents by preventing the repair of DNA damage. This leads to increased apoptosis and cell death in cancer cells. Additionally, this compound has been shown to increase autophagy and apoptosis in lung cancer cells . It also influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal function of PARP enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of PARP-1 and PARP-2 enzymes. By binding to the catalytic domain of these enzymes, this compound prevents the transfer of ADP-ribose units to target proteins, thereby inhibiting their activity. This inhibition leads to the accumulation of DNA strand breaks and the activation of cell death pathways. Additionally, this compound induces synthetic lethality in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1 or BRCA2 mutations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its activity over extended periods. Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound has been shown to result in sustained inhibition of PARP activity and prolonged DNA damage in cancer cells . Additionally, studies have demonstrated that the compound can enhance the efficacy of DNA-damaging agents over multiple treatment cycles .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound enhances the efficacy of DNA-damaging agents without causing significant toxicity. At higher doses, this compound can lead to adverse effects such as neutropenia, anemia, and thrombocytopenia . Studies have also shown that the compound can potentiate the effects of chemotherapeutic agents in animal models of cancer, leading to improved treatment outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with PARP enzymes. The compound is metabolized by cytochrome P450 enzymes, including CYP2D6, CYP1A2, CYP2C19, and CYP3A4 . It undergoes biotransformation to form various metabolites, including a lactam, an amino acid, and an N-carbamoyl glucuronide . These metabolic pathways play a crucial role in the elimination and clearance of this compound from the body.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is orally bioavailable and can penetrate the blood-brain barrier, making it effective in treating brain metastases . It is also distributed to various tissues, including tumors, where it exerts its therapeutic effects. The transport and distribution of this compound are influenced by factors such as tissue perfusion, binding to plasma proteins, and interactions with transporters .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with PARP enzymes and DNA. The compound’s activity is influenced by its localization to specific subcellular compartments, such as the nucleolus and chromatin . Additionally, post-translational modifications and targeting signals play a role in directing this compound to specific subcellular locations, enhancing its efficacy in inhibiting PARP activity and inducing DNA damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Veliparib dihydrochloride typically involves several key steps:
Imidization: Starting with L-alanine ethyl ester, the compound undergoes imidization to form a key intermediate.
Cyclization Reduction: This intermediate is then subjected to cyclization reduction.
Hydrolysis: The resulting product undergoes hydrolysis to yield ®-2-methylpyrrolidine-2-carboxylic acid.
Condensation: Finally, a one-step condensation reaction is performed to produce Veliparib
Industrial Production Methods
Industrial production methods for this compound involve optimizing the above synthetic routes to ensure high yield and purity. This often includes the use of advanced purification techniques and stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Veliparib dihydrochloride primarily undergoes:
Substitution Reactions: Common in the synthesis process.
Hydrolysis: As part of its preparation.
Cyclization: To form the benzimidazole ring structure.
Common Reagents and Conditions
Carbonyldiimidazole (CDI): Used in coupling reactions.
Acetic Acid: Employed in reflux conditions for ring formation.
Hydrogenolysis Conditions: For deprotection steps.
Major Products
The major product of these reactions is Veliparib itself, with intermediates such as ®-2-methylpyrrolidine-2-carboxylic acid being crucial for the final synthesis .
Scientific Research Applications
Veliparib dihydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as a tool to study DNA repair mechanisms.
Biology: Investigated for its role in cellular responses to DNA damage.
Medicine: Explored as a potential therapeutic agent in cancer treatment, particularly in combination with chemotherapy and radiation therapy. .
Industry: Utilized in the development of new cancer therapies and as a research tool in drug discovery.
Comparison with Similar Compounds
Similar Compounds
Comparison
Veliparib dihydrochloride is unique in its specific inhibition of both PARP-1 and PARP-2 with high affinity. Compared to other PARP inhibitors like Olaparib and Rucaparib, Veliparib has shown distinct pharmacokinetic properties and varying degrees of efficacy in different cancer types. Its ability to enhance the effects of chemotherapy and radiation therapy makes it a valuable candidate for combination therapies .
Properties
IUPAC Name |
2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O.2ClH/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12;;/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17);2*1H/t13-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBSVDCHFMEYBX-FFXKMJQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670432 | |
Record name | 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912445-05-7 | |
Record name | 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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